

4-Hydroxy-2-nitrobenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxy-2-nitrobenzoic acid**

Cat. No.: **B1288826**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **4-Hydroxy-2-nitrobenzoic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of **4-Hydroxy-2-nitrobenzoic acid** in organic solvents. While quantitative public-domain data is scarce, this document provides available qualitative information, a detailed experimental protocol for determining solubility, and a visual workflow to support research and development activities.

Solubility Data

Quantitative solubility data for **4-Hydroxy-2-nitrobenzoic acid** in a range of organic solvents is not readily available in published literature. However, qualitative assessments indicate its general solubility characteristics.

Table 1: Qualitative Solubility of **4-Hydroxy-2-nitrobenzoic Acid**

Organic Solvent	Solubility
Methanol	Soluble[1]
Ethanol	Soluble[1]
Other Organic Solvents	Reported as soluble[1]

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified. For detailed research and development, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. This protocol provides a step-by-step guide for its implementation.

2.1. Principle

An excess amount of the solid solute (**4-Hydroxy-2-nitrobenzoic acid**) is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the resulting saturated solution is then measured.

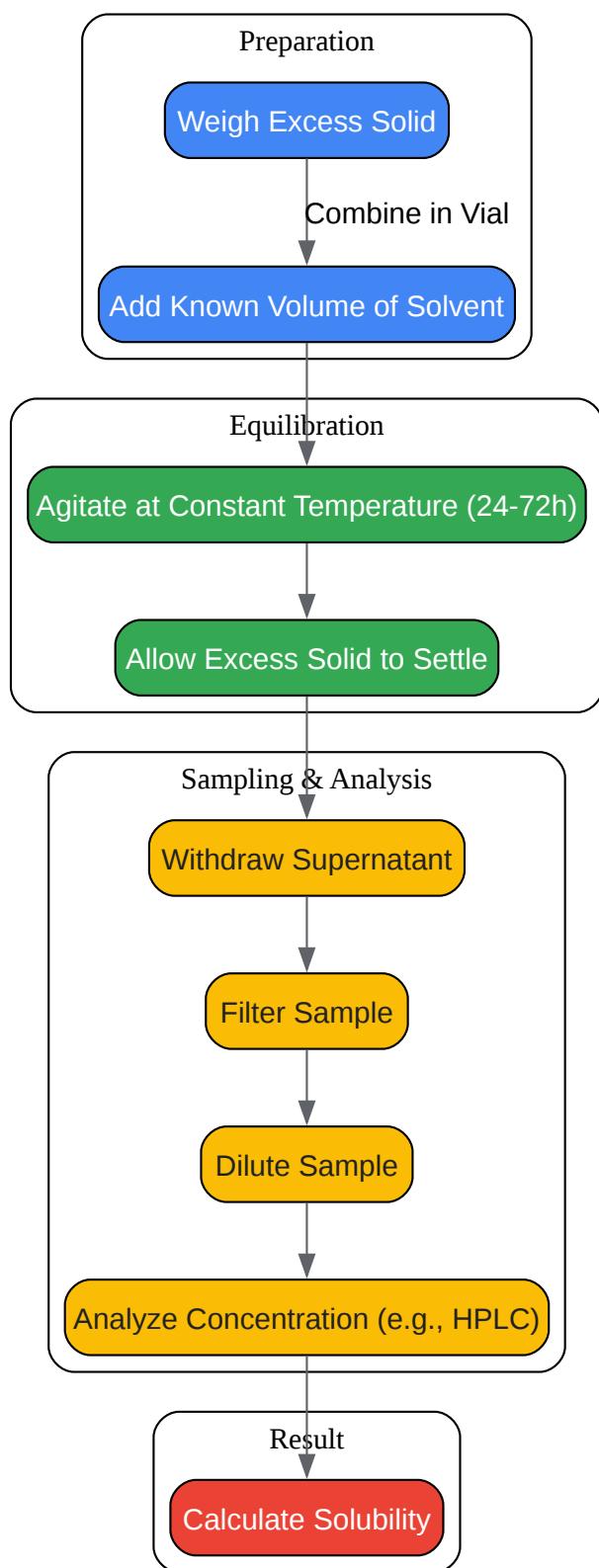
2.2. Materials and Equipment

- **4-Hydroxy-2-nitrobenzoic acid** (pure solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
- Analytical balance
- Volumetric flasks
- Scintillation vials or flasks with airtight seals
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 μ m PTFE)
- Syringes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

- Pipettes and other standard laboratory glassware

2.3. Procedure

- Preparation of the Solid-Solvent Mixture:
 - Add an excess amount of **4-Hydroxy-2-nitrobenzoic acid** to a series of vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
 - Accurately add a known volume of the desired organic solvent to each vial.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).
 - Agitate the mixtures at a constant speed. The time required to reach equilibrium should be determined empirically, but a period of 24 to 72 hours is typical. To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a sample from the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
 - Dilute the filtered sample accurately with the same solvent to a concentration that falls within the linear range of the analytical method.


- Analysis:
 - Quantify the concentration of **4-Hydroxy-2-nitrobenzoic acid** in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of **4-Hydroxy-2-nitrobenzoic acid** of known concentrations in the same solvent.
 - Calculate the original concentration of the saturated solution by taking the dilution factor into account.

2.4. Data Reporting

Solubility is typically reported in units of mass per volume (e.g., g/100 mL or mg/mL) or molarity (mol/L) at a specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility via the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinnocore.com [nbinnocore.com]
- To cite this document: BenchChem. [4-Hydroxy-2-nitrobenzoic acid solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1288826#4-hydroxy-2-nitrobenzoic-acid-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com